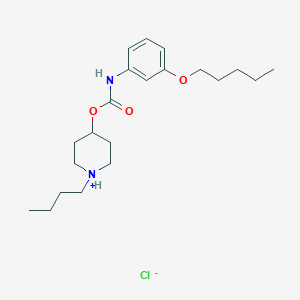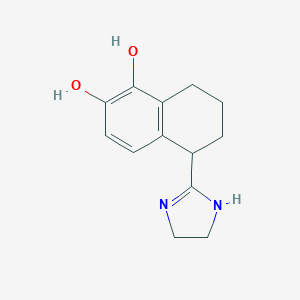
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, commonly known as 5,6-DHT, is a neurotoxin that is used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. It is a potent and selective neurotoxin that has been widely used in animal models to study the role of these neurotransmitters in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 5,6-DHT involves the selective destruction of noradrenergic and serotonergic neurons in the brain. This is achieved through the uptake of 5,6-DHT by these neurons, followed by the formation of a reactive intermediate that leads to the destruction of the neuron.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic and serotonergic neurons in the brain by 5,6-DHT has a number of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in behavior, and changes in physiological processes such as heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-DHT in lab experiments include its potency and selectivity for noradrenergic and serotonergic neurons, which allows for precise manipulation of these neurotransmitter systems. However, the use of 5,6-DHT also has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid systemic toxicity.
Future Directions
There are a number of future directions for research involving 5,6-DHT. These include the use of 5,6-DHT in combination with other neurotoxins to selectively destroy multiple neurotransmitter systems, the development of new delivery methods to improve targeting and reduce off-target effects, and the use of 5,6-DHT in combination with other techniques such as optogenetics to study the role of specific neural circuits in behavior and disease.
Synthesis Methods
The synthesis of 5,6-DHT involves several steps, starting from the reaction of 2,3-dimethoxytoluene with ethyl vinyl ketone to form the corresponding ketone. This ketone is then converted to the corresponding imine, which is reduced with sodium borohydride to give the desired product, 5,6-DHT.
Scientific Research Applications
5,6-DHT has been widely used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. This has allowed researchers to study the role of these neurotransmitters in various physiological and pathological processes, including mood disorders, anxiety, and addiction.
properties
CAS RN |
100449-07-8 |
|---|---|
Product Name |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Molecular Formula |
C19H22FN3O3 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
InChI Key |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Other CAS RN |
108149-68-4 |
synonyms |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




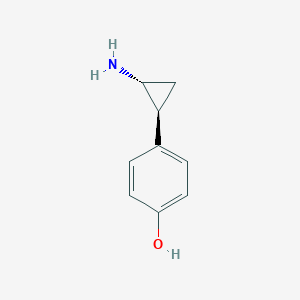
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
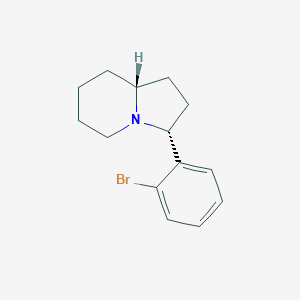


benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
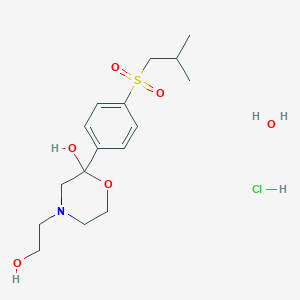

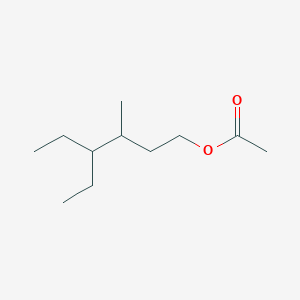
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
